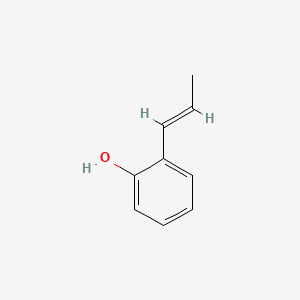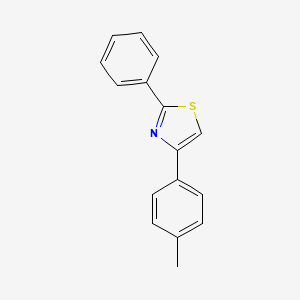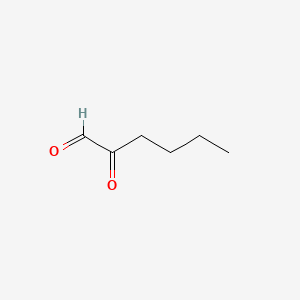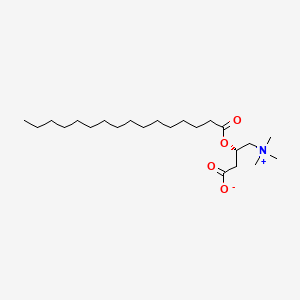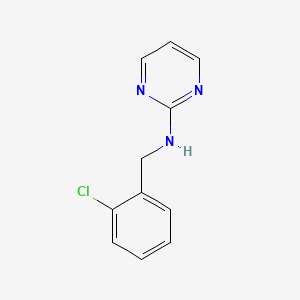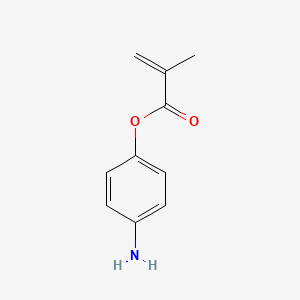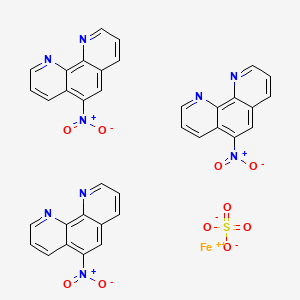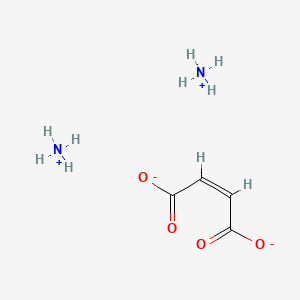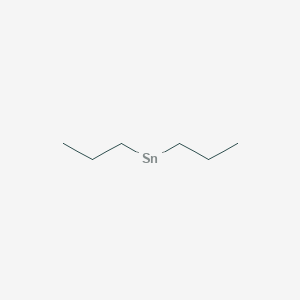
Dipropyltin hydride
概要
説明
Dipropyltin hydride is an organotin compound with the molecular formula C6H16Sn It is a member of the organotin hydrides, which are known for their applications in organic synthesis and catalysis This compound is characterized by the presence of tin (Sn) bonded to two propyl groups and a hydrogen atom
準備方法
Synthetic Routes and Reaction Conditions: Dipropyltin hydride can be synthesized through the reduction of di-n-propyl-tin-dichloride using lithium aluminum hydride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the reactants and products. The general reaction is as follows:
Di-n-propyl-tin-dichloride+Lithium aluminum hydride→Dipropyltin hydride+By-products
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Dipropyltin hydride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dipropyltin oxide.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: It can reduce carbonyl compounds to alcohols.
Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Dipropyltin oxide.
Reduction: Alcohols from carbonyl compounds.
Substitution: Various organotin derivatives depending on the substituent introduced.
科学的研究の応用
Dipropyltin hydride has several applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis and as a precursor for other organotin compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
作用機序
The mechanism by which dipropyltin hydride exerts its effects involves the transfer of the hydride ion (H-) to other molecules. This hydride transfer is a key step in many reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate being reduced.
類似化合物との比較
- Dimethyltin hydride
- Diethyltin hydride
- Tributyltin hydride
Comparison: Dipropyltin hydride is unique due to its specific alkyl groups (propyl) attached to the tin atom. This structural difference can influence its reactivity and the types of reactions it can undergo. Compared to dimethyltin hydride and diethyltin hydride, this compound may exhibit different steric and electronic properties, affecting its behavior in chemical reactions.
特性
IUPAC Name |
dipropyltin | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7.Sn/c2*1-3-2;/h2*1,3H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPKRSSYSAUFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Sn]CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2406-60-2 | |
| Record name | Stannane, dipropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


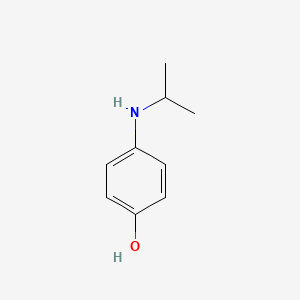
![1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050086.png)
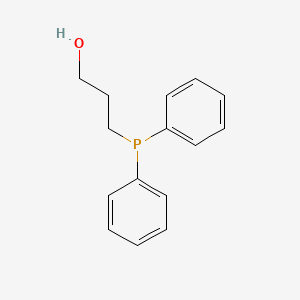
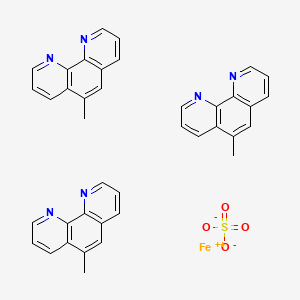
![2-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050090.png)
![2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050091.png)
